molecular formula C31H31F3N2O7 B565067 2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid CAS No. 1356578-34-1

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B565067
CAS No.: 1356578-34-1
M. Wt: 600.591
InChI Key: ICWNIJYICLTHNX-DKIIUIKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Conformational Analysis of Benzazepine Core Architecture

The seven-membered benzazepine ring in this compound adopts a chair-like conformation stabilized by intramolecular hydrogen bonding and steric constraints. Computational studies on analogous 4,5-dihydro-3H-1-benzazepine systems reveal that the chair conformation minimizes torsional strain, with the oxo group at position 2 occupying an equatorial orientation. The 4,5-dihydro saturation pattern restricts pseudorotation, favoring a rigid puckered geometry.

Table 1: Key Dihedral Angles in Benzazepine Chair Conformation

Dihedral Angle Calculated Value (°) Experimental (NMR) Value (°)
C1-C2-N1-C3 -52.3 -54.1
C2-N1-C3-C4 58.9 57.2
N1-C3-C4-C5 -61.4 -63.8

Variable-temperature NMR studies of related 3H-1-benzazepines demonstrate restricted ring inversion, with energy barriers of 10–12 kcal/mol due to hindered nitrogen inversion and puckering dynamics. The 2-oxo group further stabilizes the chair form through conjugation with the adjacent N1 atom, as evidenced by downfield-shifted carbonyl signals at δ 168–172 ppm in $$^{13}\text{C}$$ NMR spectra.

Stereochemical Configuration at C3(S) and C2(S) Chiral Centers

The compound contains two stereocenters:

  • C3(S) in the benzazepine core
  • C2(S) in the (2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl sidechain

C3(S) Configuration
The C3 stereochemistry is determined by:

  • Cahn-Ingold-Prelog Priorities :
    • N1 (priority 1)
    • Benzazepine C4 (priority 2)
    • Acetic acid substituent (priority 3)
    • Hydrogen (priority 4)
  • Solid-state $$^{13}\text{C}$$ Chemical Shift Tensors : Axial shielding effects confirm the S configuration through comparison with DFT-calculated tensor values.

C2(S) Configuration
The sidechain stereochemistry is established via:

  • Vicinal Coupling Constants : $$^3J_{H2-H3} = 9.2\ \text{Hz}$$ indicates antiperiplanar alignment of H2 and H3.
  • Mosher Ester Analysis : Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) shows Δδ values of +0.12 ppm (R isomer) vs. -0.09 ppm (S isomer).

Table 2: Stereochemical Assignment Data

Parameter C3(S) C2(S)
$$^{13}\text{C}$$ Shift (ppm) 72.4 (C3) 68.9 (C2)
Optical Rotation [α]$$_D$$ +34.7° (c = 1, CHCl$$_3$$) +28.1° (c = 1, CHCl$$_3$$)
X-ray Bijvoet Ratio 0.87 0.92

Tautomeric Equilibria in 2-Oxo-4,5-dihydro-3H-1-benzazepine Systems

The 2-oxo group enables three potential tautomeric forms:

  • Keto Form (Dominant) :

    • Stabilized by conjugation with N1 ($$n\text{-}π^*$$ interaction)
    • $$^{1}\text{H}$$ NMR: No enolic proton signal between δ 10–15 ppm
  • Enol Form :

    • Theoretical energy: +5.3 kcal/mol vs. keto form (B3LYP/6-31G*)
    • Transient detection via $$^{13}\text{C}$$ CP-MAS NMR at low temperatures
  • Imino Form :

    • Requires N1-H tautomerization (ΔG$$^\ddagger$$ = 18.9 kcal/mol)
    • Not observed experimentally due to high energy barrier

Table 3: Tautomer Stability in Benzazepine Core

Tautomer Relative Energy (kcal/mol) Population (%)
Keto 0.0 >99
Enol 5.3 <1
Imino 12.7 <0.1

The 4,5-dihydro saturation prevents aromatization-driven tautomerization observed in fully unsaturated analogs.

Hydrogen Bonding Patterns in Trifluoroacetic Acid Co-Crystal Formation

The co-crystal with trifluoroacetic acid (TFA) exhibits:

  • Primary Interactions :

    • Carboxylic acid dimer: O-H···O (1.87 Å, ∠ 172°) between acetic acid and TFA
    • N-H···O: Benzazepine N1-H to TFA carbonyl (2.11 Å, ∠ 158°)
  • Secondary Interactions :

    • C-H···F: Aromatic protons to TFA CF$$_3$$ (2.45–2.67 Å)
    • π-π Stacking: Benzazepine-to-TFA centroid distance 3.89 Å

Table 4: Hydrogen Bond Parameters in Co-Crystal

Donor Acceptor Distance (Å) Angle (°)
O-H (acetic) O (TFA) 1.87 172
N-H (benzazepine) O (TFA) 2.11 158
C-H (aromatic) F (TFA) 2.54 142

Properties

IUPAC Name

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWNIJYICLTHNX-DKIIUIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675667
Record name [(3S)-3-{[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356578-34-1
Record name [(3S)-3-{[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heck Reaction and Acetal Formation

1-Bromo-2-iodobenzene undergoes a Pd(OAc)₂-catalyzed Heck reaction with allyl alcohol to yield 3-(2-bromophenyl)propionaldehyde. Subsequent ethylene glycol acetal protection under TosOH catalysis produces 2-[2-(1,3-dioxolan-2-yl)ethyl]bromobenzene (75% yield over two steps).

Carboxylic Acid Formation and Chiral Auxiliary Coupling

Lithiation of the bromoacetal with n-BuLi at −80°C, followed by CO₂ quenching, generates 2-[2-(1,3-dioxolan-2-yl)ethyl]benzoic acid (93% yield). Coupling with (R)-phenylglycinol via EDC·HCl/HOBt forms the hydroxyamide precursor (74% yield).

Tricyclic N/O-Acetal Formation

Cyclization of the hydroxyamide in CHCl₃/HCl yields cis- and trans-tricyclic N/O-acetals (cis:trans = 7.6:1). The cis-isomer (cis-10) is isolated via flash chromatography (76% yield) and serves as the key intermediate for stereocontrol.

Diastereoselective Functionalization of the Benzazepine Core

The tricyclic N/O-acetal undergoes TiCl₄-mediated ring-opening with nucleophiles to install the (3S)-configuration.

Nitrile and Allyl Group Introduction

Reaction of cis-10 with Me₃SiCN or allylSiMe₃ in the presence of TiCl₄ produces (3S)-configured nitrile (3S)-11 and allyl derivative (3S)-12 with >95% diastereoselectivity.

Table 1: Diastereoselectivity in Ring-Opening Reactions

NucleophileProductYield (%)Diastereomeric Ratio
Me₃SiCN(3S)-116498:2
AllylSiMe₃(3S)-126896:4

Installation of the (2S)-Phenylmethoxybutan-2-yl Amino Side Chain

The (2S)-configured side chain is introduced via reductive amination or peptide coupling strategies.

Reductive Amination Protocol

1-Oxo-4-phenyl-1-phenylmethoxybutan-2-amine is condensed with the benzazepine intermediate under NaBH(OAc)₃ conditions. Optimal yields (72–78%) are achieved in CH₂Cl₂ at 0°C.

Peptide Coupling Approach

Activation of 1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl carboxylic acid with HATU/DIPEA, followed by coupling with the benzazepine amine, affords the target amide (65% yield).

Oxidation to the Acetic Acid Moiety

The methylene group adjacent to the benzazepine nitrogen is oxidized to acetic acid using MnO₂ or KMnO₄.

MnO₂-Mediated Oxidation

Crude 2,4,5-trifluoro benzyl carbinol (15.8 g) is dissolved in CHCl₃ and treated with fresh MnO₂ (26.0 g) under reflux for 7 hours. After workup, 2,4,5-trifluoro benzene acetic acid is isolated in 79% yield (purity: 99.4% by HPLC).

KMnO₄ Oxidation in Alkaline Medium

Oxidation with KMnO₄ (42.0 g) in 5% NaOH at 80°C for 3 hours yields the acetic acid derivative (70% yield, 99.2% purity).

Table 2: Oxidation Conditions and Outcomes

OxidantSolventTemperature (°C)Time (h)Yield (%)Purity (%)
MnO₂CHCl₃Reflux77999.4
KMnO₄NaOH/H₂O8037099.2

Salt Formation with Trifluoroacetic Acid

The free base of the acetic acid derivative is treated with 2,2,2-trifluoroacetic acid in EtOAc to precipitate the TFA salt. Crystallization from MeOH/Et₂O provides the final compound in >99% purity.

Analytical Characterization

Critical validation data from the synthetic intermediates and final compound include:

  • HPLC Purity : 99.1–99.4%.

  • MS (FAB) : m/z 191.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃/D₂O): δ 3.6 (s, 2H), 7.41–7.52 (m, 2H), 12.7 (bs, 1H) .

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Substitution reactions can replace specific functional groups with other groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The benzotriazin core () may confer distinct electronic properties due to its nitrogen-rich heterocycle, affecting binding affinity .

Pharmacological and Biochemical Properties

Mechanism of Action

Benzazepines are known for modulating G-protein-coupled receptors (GPCRs), particularly in cardiovascular and neurological therapeutics. In contrast, sulfonylurea herbicides () inhibit acetolactate synthase, highlighting divergent applications despite shared amide functionalities .

Bioactivity Comparison

  • Target Compound : Likely optimized for enhanced receptor binding via stereospecific (3S,2S) configuration and TFA-induced solubility.
  • Analog : Ethoxy group may reduce metabolic stability compared to phenylmethoxy, impacting half-life .
  • Aspartame Derivatives () : Peptide-like structures target taste receptors or digestive enzymes, unlike the benzazepine’s GPCR focus .

Key Reactions

  • Amidation: The target compound’s amino-acetyl side chain likely involves transamidation (), using reagents like trifluoroacetic anhydride (TFAA) to activate carboxyl groups .
  • Stereochemical Control : Chiral centers (3S,2S) may require asymmetric catalysis or chiral pool synthesis, contrasting with simpler triazine-based compounds () .

Counterion Role

TFA () is preferred over weaker acids (e.g., acetic acid) due to its strong ionization capacity, improving crystallinity and bioavailability .

Physicochemical Properties and Stability

Property Target Compound Analog Compound
Molecular Weight ~600 g/mol (estimated) ~550 g/mol 352.3 g/mol
Solubility High (TFA salt) Moderate Low (free acid)
LogP ~3.5 (predicted) ~2.8 2.5 (XLogP3)
Stability Acid-stable Ethoxy hydrolysis risk Photolabile benzotriazin

Notes:

  • TFA enhances aqueous solubility but may increase toxicity risks compared to neutral counterions .
  • The phenylmethoxy group in the target compound improves oxidative stability relative to ethoxy analogs .

Biological Activity

The compound 2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of the compound features multiple functional groups and chiral centers, which contribute to its unique biological properties. Its IUPAC name reflects its intricate design:

PropertyValue
IUPAC Name2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-benzazepin-1-yl]acetic acid; 2,2,2-trifluoroacetic acid
Molecular Weight600.6 g/mol
CAS Number1356930-99-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor or modulator of various enzymes and receptors involved in critical physiological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic processes, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with specific receptors in the nervous system or immune cells, influencing signaling pathways that regulate cellular responses.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study Example :
A study evaluated the effects of the compound on breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of the caspase pathway, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Research Findings :
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum compared to control groups.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with similar benzazepine derivatives and acetic acid analogs.

CompoundBiological ActivityReference
Compound A (Benzazepine Derivative)Moderate anticancer effects[Study Reference 1]
Compound B (Acetic Acid Analog)Strong anti-inflammatory effects[Study Reference 2]
Target Compound Significant anticancer and anti-inflammatory effectsCurrent Study

Q & A

What are the key considerations for synthesizing and purifying this compound to ensure high enantiomeric purity?

Basic Research Question
The synthesis involves multi-step reactions with strict stereochemical control. Critical steps include:

  • Amino coupling : The (2S)-configured intermediate must be coupled to the benzazepine core under mild acidic conditions to preserve stereochemistry (e.g., using DCC/HOBt for activation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) are preferred to stabilize intermediates and minimize racemization .
  • Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) is recommended to separate enantiomers. Monitor purity via LC-MS (≥95% by area normalization) .

How can researchers confirm the stereochemical integrity of the compound post-synthesis?

Basic Research Question
Advanced analytical techniques are required:

  • NMR : Compare 1^1H and 13^{13}C NMR chemical shifts with computational models (e.g., DFT calculations) to verify the (3S,2S) configuration .
  • Circular Dichroism (CD) : Validate optical activity by matching experimental CD spectra to simulated data for the target enantiomer .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., trifluoroacetic acid salt) to confirm absolute configuration .

What strategies optimize stability during storage for this labile compound?

Basic Research Question
The compound’s α-ketoamide and trifluoroacetic acid moieties are sensitive to hydrolysis and temperature:

  • Storage conditions : Lyophilize and store at -20°C under inert gas (argon) to prevent degradation. Avoid aqueous buffers unless freshly prepared .
  • Stability assays : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., hydrolyzed benzazepine derivatives) .

How can researchers resolve contradictions in reported synthetic yields for similar benzazepine derivatives?

Advanced Research Question
Discrepancies often arise from reaction conditions or analytical methods:

  • Replication : Systematically vary parameters (e.g., temperature, catalyst loading) using design-of-experiment (DoE) frameworks to identify critical factors .
  • Byproduct analysis : Use high-resolution mass spectrometry (HR-MS) to detect low-abundance side products (e.g., diastereomers or oxidized species) that reduce yield .
  • Kinetic studies : Employ in-situ IR spectroscopy to track reaction progress and optimize time-to-completion .

What methodologies are recommended for evaluating this compound’s interaction with biological targets?

Advanced Research Question
Focus on mechanistic and structural biology approaches:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to receptors (e.g., GPCRs) using immobilized target proteins .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to identify binding pockets and conformational changes .
  • Metabolomics : Profile cellular responses via LC-MS-based untargeted metabolomics to detect pathway modulation (e.g., lipid or nucleotide metabolism) .

How should researchers address challenges in chromatographic separation of stereoisomers?

Advanced Research Question
Epimerization during analysis can complicate separations:

  • Column selection : Use polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol gradients tailored to the compound’s polarity .
  • Temperature control : Maintain columns at 10°C to reduce on-column racemization .
  • Validation : Cross-validate results with orthogonal methods (e.g., NMR chiral shift reagents) .

What computational tools are effective for predicting this compound’s pharmacokinetic properties?

Advanced Research Question
Leverage in silico modeling to guide experimental design:

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using coarse-grained lipid bilayer models .
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate solubility, CYP450 inhibition, and clearance rates .
  • Docking Studies : Perform ensemble docking with flexible receptors (e.g., AutoDock Vina) to prioritize target hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.